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Compound of Interest

Compound Name: (13Z)-3-oxodocosenoyl-CoA

Cat. No.: B15550080 Get Quote

The fragmentation of (13Z)-3-oxodocosenoyl-CoA under collision-induced dissociation (CID)

is predicted to follow the general patterns observed for other long-chain fatty acyl-CoAs. The

presence of the 3-oxo group and the double bond at the 13th position will likely introduce

specific fragmentation pathways that can be diagnostic.

Key Predicted Fragmentation Pathways:

Positive Ion Mode: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral

loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3]

Another prominent fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0365.[1][2][4]

The most abundant fragment ion is often the one retaining the acyl chain, which is

particularly useful for selected reaction monitoring (SRM) based quantification.[5][6]

Negative Ion Mode: Analysis in negative ion mode is also feasible and can provide

complementary information.[7]

Influence of the 3-oxo and (13Z) moieties: The 3-oxo group may lead to characteristic

cleavages in the acyl chain, such as McLafferty rearrangements or alpha-cleavage adjacent

to the carbonyl group. The (13Z) double bond can also direct fragmentation, potentially

allowing for its localization within the acyl chain, especially with higher-energy collisional

dissociation (HCD) or by employing techniques like ozonolysis.

Below is a table summarizing the predicted key fragments for (13Z)-3-oxodocosenoyl-CoA.
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Precursor Ion

(M+H)+

Predicted Fragment

Ion (m/z)
Identity of Fragment

Fragmentation

Pathway

1122.7 615.7
[Acyl chain +

pantetheine]+

Neutral loss of 3'-

phosphoadenosine 5'-

diphosphate (507 Da)

1122.7 428.0
[Adenosine 3',5'-

diphosphate]+

Cleavage within the

coenzyme A moiety

1122.7 Varies Acyl chain fragments

Cleavage directed by

the 3-oxo group

and/or the (13Z)

double bond

Comparative Analytical Approaches for Long-Chain
Fatty Acyl-CoAs
The analysis of long-chain fatty acyl-CoAs like (13Z)-3-oxodocosenoyl-CoA is typically

performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

However, variations in instrumentation and methodology can significantly impact the results.
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Analytical Technique Advantages Disadvantages Typical Application

Triple Quadrupole MS

(QqQ)

High sensitivity and

specificity for

quantification

(SRM/MRM).[5][8]

Limited to known

targets; provides

minimal structural

information beyond

precursor-product

transitions.

Targeted

quantification of

known long-chain fatty

acyl-CoAs in complex

biological matrices.

High-Resolution MS

(e.g., QTOF, Orbitrap)

High mass accuracy

allows for elemental

composition

determination of

precursor and

fragment ions.[4][9]

[10] Provides more

confidence in

identification.

Can be less sensitive

than QqQ for targeted

quantification. Data

analysis can be more

complex.

Untargeted and

discovery-based

lipidomics to identify

unknown long-chain

fatty acyl-CoAs.

Positive Ion Mode ESI

Generally provides

good ionization

efficiency for acyl-

CoAs, leading to the

characteristic neutral

loss of 507 Da.[3][6]

Routine analysis and

quantification of long-

chain fatty acyl-CoAs.

Negative Ion Mode

ESI

Can provide

complementary

fragmentation

information.[7] May

require ion-pairing

reagents which can

complicate the

analysis.

Ion suppression from

ion-pairing reagents

can be an issue.

Structural elucidation

and confirmation of

identity.

Experimental Protocols
The following provides a generalized experimental protocol for the analysis of (13Z)-3-
oxodocosenoyl-CoA, adapted from established methods for other long-chain fatty acyl-CoAs.
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1. Sample Preparation and Extraction

Objective: To extract long-chain fatty acyl-CoAs from biological samples while minimizing

degradation.

Protocol:

Homogenize tissue or cell pellets in a suitable extraction solvent (e.g., 2:1:0.8

methanol:chloroform:water).

Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

Evaporate the organic solvent under a stream of nitrogen.

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation

Objective: To separate (13Z)-3-oxodocosenoyl-CoA from other lipids and isomers prior to

mass spectrometric analysis.

Protocol:

Column: Use a C18 or C8 reversed-phase column suitable for lipid analysis.

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium

acetate.

Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10) with 0.1% formic acid.

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a

suitable time to achieve separation.

Flow Rate: A typical flow rate for standard analytical columns is 0.2-0.5 mL/min.

3. Mass Spectrometry Analysis
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Objective: To detect and fragment the separated (13Z)-3-oxodocosenoyl-CoA for

identification and quantification.

Protocol:

Ionization: Electrospray ionization (ESI) in positive ion mode.

MS1 Scan: A full scan from a relevant m/z range (e.g., 400-1200) to identify the precursor

ion of (13Z)-3-oxodocosenoyl-CoA ([M+H]+ at m/z 1122.7).

MS/MS (CID): Select the precursor ion at m/z 1122.7 for collision-induced dissociation.

Collision Energy: Optimize the collision energy to achieve efficient fragmentation and

generate the characteristic product ions.

Detection: For quantification on a triple quadrupole, monitor the transition from m/z 1122.7

to a specific product ion (e.g., 615.7). For high-resolution MS, acquire full scan MS/MS

spectra to identify all fragment ions with high mass accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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